(1-(氨甲基)环己基)甲醇

描述

Synthesis Analysis

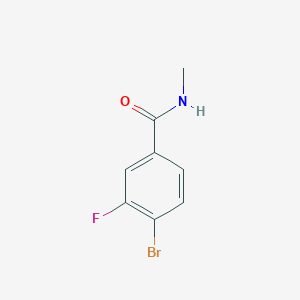

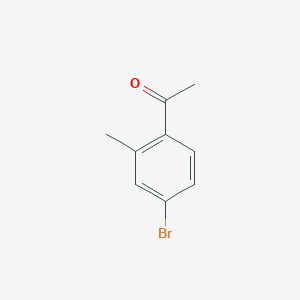

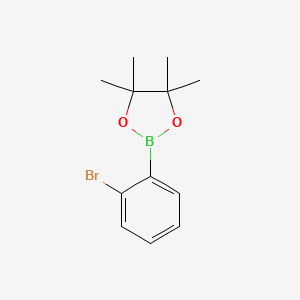

The synthesis of (1-(Aminomethyl)cyclohexyl)methanol, a compound structurally related to the impurity found in the synthesis of Varenicline®, has been described in the literature. The impurity, identified as (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol, was detected during the production of Varenicline® by Fabbrica Italiano Sintetici in collaboration with Pfizer Groton. The impurity levels ranged from 0.4 to 0.8%. A racemic synthesis approach was developed, which was shorter than previous methods, using intermediates from the Varenicline® production process. The reducing agent lithium aluminum hydride (LiAlH4), followed by basic workup conditions, was found to be optimal for the synthesis of this compound. High-performance liquid chromatography (HPLC) analysis confirmed the structure of the impurity .

Molecular Structure Analysis

The molecular structure of the main band impurity, which is closely related to (1-(Aminomethyl)cyclohexyl)methanol, was confirmed through synthesis and subsequent analysis. The impurity was postulated to be the open-ring product of the lithium aluminum hydride reduction process. The confirmation of the molecular structure was crucial for understanding the impurity profile of the Varenicline® starting material and for developing methods to control or eliminate such impurities in the synthesis process .

Chemical Reactions Analysis

The synthesis of related 1,2-amino alcohols, which are structurally similar to (1-(Aminomethyl)cyclohexyl)methanol, can be achieved through a one-pot, four-component reaction. This reaction involves an amine, an aldehyde, and methanol, and is mediated by a TiCl3/t-BuOOH system under aqueous acidic conditions. This free-radical multicomponent reaction allows for the assembly of 1,2-amino alcohols in fair to excellent yields. Such reactions are significant for the synthesis of complex amines and related compounds, which are valuable in pharmaceutical chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1-(Aminomethyl)cyclohexyl)methanol are not detailed in the provided papers, the synthesis and structural confirmation of related compounds provide insights into their reactivity and potential properties. The use of reducing agents and radical initiators in their synthesis suggests that these compounds can be manipulated under controlled conditions to yield desired products. The properties of such compounds would be influenced by their functional groups, such as the presence of the amino and hydroxyl groups, which would affect their solubility, reactivity, and potential interactions with biological targets .

科学研究应用

化学合成与反应

(1-(氨甲基)环己基)甲醇由于其结构成分,参与各种化学合成和反应过程。例如,研究表明它可用于直接 N-单甲基化芳香伯胺,使用甲醇作为甲基化剂。此过程因其低催化剂负载、广泛的底物范围和优异的选择性而具有吸引力 (Li 等人,2012)。此外,(1-(氨甲基)环己基)甲醇的衍生物参与 RuCl3 催化的胺的 N-甲基化和硝基芳烃的转移氢化,提供了一种以甲醇作为 C1 合成子剂和 H2 来源的清洁且具有成本竞争力的方法 (Sarki 等人,2021)。

甲醇作为增溶剂

在脂质动力学背景下,甲醇作为 (1-(氨甲基)环己基)甲醇的组分,充当增溶剂并显著影响脂质动力学。它影响与双层组成相关的结构-功能关系,例如脂质不对称性。这突出了甲醇等溶剂在生物膜和蛋白质脂质研究中的重要性 (Nguyen 等人,2019)。

合成药物中间体

该化合物及其相关化学物质用于合成药物中间体和糖基化反应等过程中。合成方法包括硼氢化钠还原、硼氢化锌还原和催化氢化还原。合成方法的这种多功能性允许在药物和可生物降解洗涤剂中广泛应用 (Jin-sheng,2006)。

电催化合成

(1-(氨甲基)环己基)甲醇的衍生物还在复杂分子的电催化合成中得到应用。例如,它参与以甲醇为 C1 来源合成 2,3-二氢喹唑啉-4(1H)-酮,突出了其在环境友好条件下促进环化反应中的作用 (Liu 等人,2021)。

安全和危害

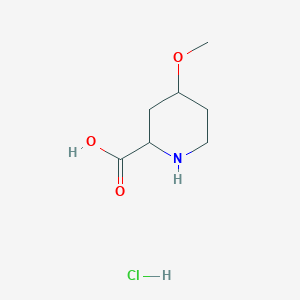

The compound is labeled with the GHS05 symbol, indicating that it can cause eye damage and skin irritation . The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H319 (Causes serious eye irritation) . Precautionary measures should be taken when handling this compound .

属性

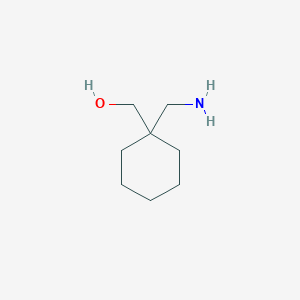

IUPAC Name |

[1-(aminomethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEESKQOQUSLLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625271 | |

| Record name | [1-(Aminomethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Aminomethyl)cyclohexyl)methanol | |

CAS RN |

2041-57-8 | |

| Record name | 1-(Aminomethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Aminomethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)